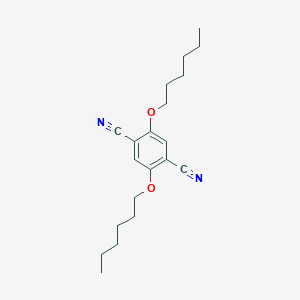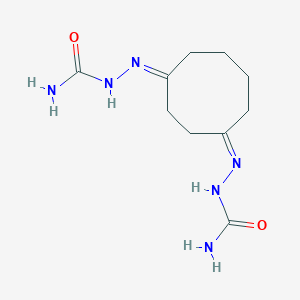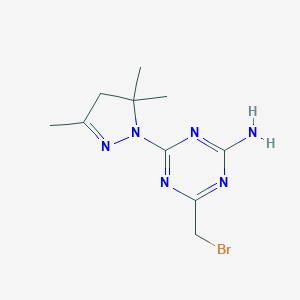
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-EG6 is a benzothiazole derivative that has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in various cellular processes.
作用機序
The mechanism of action of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide involves the inhibition of the activity of several enzymes, including protein kinases, histone acetyltransferases, and other enzymes involved in various cellular processes. 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to their substrates.
Biochemical and Physiological Effects:
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to have several biochemical and physiological effects. For example, 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to inhibit the growth and survival of cancer cells by inhibiting the activity of AKT. 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of PAK4. In addition, 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to inhibit the expression of several genes involved in cancer progression by inhibiting the activity of p300.
実験室実験の利点と制限
One of the advantages of using 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in lab experiments is its specificity for certain enzymes, such as AKT and PAK4. This specificity allows researchers to study the effects of inhibiting these enzymes on various cellular processes. However, one of the limitations of using 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in lab experiments is its potential toxicity to cells. Researchers must carefully monitor the concentration of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide used in experiments to avoid cell death.
将来の方向性
There are several future directions for the use of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in scientific research. For example, researchers could investigate the effects of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide on other enzymes involved in various cellular processes. In addition, researchers could investigate the potential use of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in combination with other inhibitors or chemotherapeutic agents to enhance its therapeutic effects. Finally, researchers could investigate the potential use of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in animal models to further understand its therapeutic potential.
合成法
The synthesis of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide involves the reaction of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide with ethylene glycol. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under reflux conditions. The resulting product is a white solid that is soluble in organic solvents.
科学的研究の応用
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to have potential therapeutic applications in several areas of scientific research. For example, 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in the regulation of cell growth and survival. 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has also been shown to inhibit the activity of PAK4, which is involved in the regulation of cell migration and invasion. In addition, 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to inhibit the activity of the histone acetyltransferase, p300, which is involved in the regulation of gene expression.
特性
分子式 |
C13H10N4OS |
|---|---|
分子量 |
270.31 g/mol |
IUPAC名 |
2-amino-N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4OS/c14-11-8(4-3-7-15-11)12(18)17-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H2,14,15)(H,16,17,18) |
InChIキー |
WERKVBGYXJYQHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)

![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)


![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)

![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)